3-(3,5-difluorophenyl)-7-hydroxy-2H-chromen-2-one
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Overview
Description
3-(3,5-difluorophenyl)-7-hydroxy-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones, also known as coumarins. This compound is characterized by the presence of a 3,5-difluorophenyl group attached to the chromen-2-one core, with a hydroxyl group at the 7th position. Coumarins are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-difluorophenyl)-7-hydroxy-2H-chromen-2-one typically involves the condensation of 3,5-difluorobenzaldehyde with 4-hydroxycoumarin in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact.
Types of Reactions:
Oxidation: The hydroxyl group at the 7th position can undergo oxidation to form a ketone.
Reduction: The carbonyl group in the chromen-2-one core can be reduced to form a dihydro derivative.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.
Major Products:
Oxidation: Formation of 3-(3,5-difluorophenyl)-7-oxo-2H-chromen-2-one.
Reduction: Formation of 3-(3,5-difluorophenyl)-7-hydroxy-2,3-dihydrochromen-2-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The biological activity of 3-(3,5-difluorophenyl)-7-hydroxy-2H-chromen-2-one is primarily attributed to its ability to interact with various molecular targets. The hydroxyl group at the 7th position can form hydrogen bonds with active sites of enzymes, while the fluorine atoms enhance the compound’s lipophilicity, facilitating its interaction with cell membranes. The chromen-2-one core can intercalate with DNA, leading to potential anticancer effects by inhibiting DNA replication and transcription.
Comparison with Similar Compounds
3-(3,5-difluorophenyl)-7-methoxy-2H-chromen-2-one: Similar structure but with a methoxy group instead of a hydroxyl group.
3-(3,5-difluorophenyl)-7-oxo-2H-chromen-2-one: Oxidized form with a ketone group at the 7th position.
3-(3,5-difluorophenyl)-2H-chromen-2-one: Lacks the hydroxyl group at the 7th position.
Uniqueness: 3-(3,5-difluorophenyl)-7-hydroxy-2H-chromen-2-one is unique due to the presence of both the hydroxyl group and the difluorophenyl group, which contribute to its distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-(3,5-difluorophenyl)-7-hydroxychromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F2O3/c16-10-3-9(4-11(17)6-10)13-5-8-1-2-12(18)7-14(8)20-15(13)19/h1-7,18H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUOGQJJNVLNKAC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=O)C(=C2)C3=CC(=CC(=C3)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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